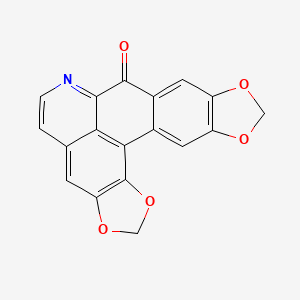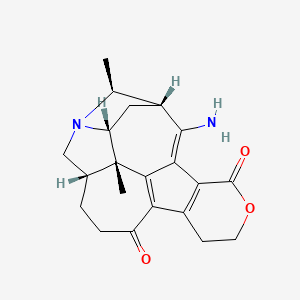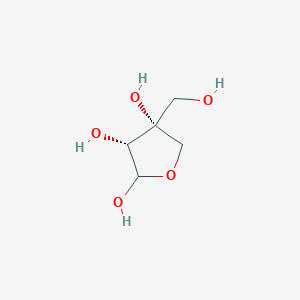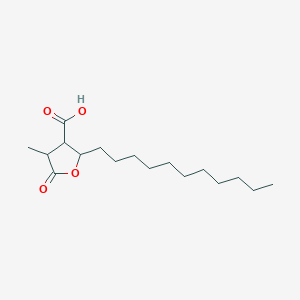
7-Hydroxyceratinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyceratinamine is a natural product found in Suberea and Aplysinella with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Analysis
7-Hydroxyceratinamine was first isolated from a Micronesian sponge, Aplysinella sp., alongside other compounds. Its unique structure, featuring a cyanoformamide moiety, was identified through spectroscopic analysis, highlighting its novelty in natural product chemistry (Fu & Schmitz, 1999).
Neuropharmacological Research
Research on serotonin receptors, specifically 5-HT(7) receptors, has suggested their involvement in various neurological conditions. The biological activity of ligands for these receptors, which may include compounds structurally related to this compound, indicates potential applications in studying the pathogenesis of epilepsy, mental disorders, and other central nervous system processes. This research opens avenues for therapeutic alternatives and better understanding of CNS disorders (Yang et al., 2012), (Matthys et al., 2011).
Ocular Pharmacology
In ocular pharmacology, compounds similar to this compound, such as 7-Methylxanthine, have been studied for their effects on eye conditions like myopia. The underlying mechanisms of these compounds in modulating eye growth and their interactions with neurotransmitter systems like dopamine are of significant interest (Liu et al., 2019).
Propiedades
Fórmula molecular |
C13H15Br2N3O3 |
|---|---|
Peso molecular |
421.08 g/mol |
Nombre IUPAC |
N-[3-[4-(2-amino-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |
InChI |
InChI=1S/C13H15Br2N3O3/c14-9-4-8(11(19)6-16)5-10(15)13(9)21-3-1-2-18-12(20)7-17/h4-5,11,19H,1-3,6,16H2,(H,18,20) |
Clave InChI |
BKBCHPBOYFBMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)C(CN)O |
Sinónimos |
7-hydroxyceratinamine hydroxyceratinamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)


![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)
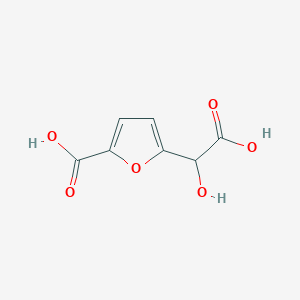
![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

